![molecular formula C19H15FN6O2S B3018717 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 863460-06-4](/img/structure/B3018717.png)

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

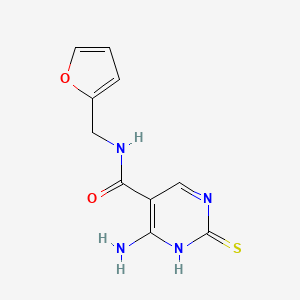

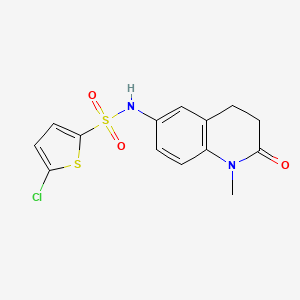

The compound "2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insight into similar molecules with related structures and potential biological activities. For instance, the first paper discusses the synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which are potent and selective serotonin 5-HT6 receptor antagonists . The second paper provides a quantum chemical insight into a similar molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, which has been characterized and evaluated for antiviral activity against SARS-CoV-2 .

Synthesis Analysis

The synthesis of related compounds involves multiple steps that result in the formation of the desired triazolo[1,5-a]pyrimidine core, which is a common feature in the molecules discussed in both papers. The first paper does not provide detailed synthesis steps but indicates that a variety of substituents were introduced to the core structure to evaluate their effects on biological activity . The second paper, while not detailing the synthesis process, implies that the molecule was successfully synthesized and characterized using spectroscopic methods .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and computational methods. In the second paper, the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments were carried out using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set . The optimized geometry indicated near-planarity between the phenyl and pyrimidine rings, which is a feature that could be relevant to the compound due to the presence of a similar phenyl-pyrimidine structure.

Chemical Reactions Analysis

While the provided papers do not discuss specific chemical reactions involving the compound , they do provide insight into the reactivity of similar molecules. The NBO analysis in the second paper reveals the presence of strong stable hydrogen-bonded interactions, which are crucial for the stability and reactivity of the molecule . These interactions could also be relevant to the compound , as they may influence its binding affinity and overall biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored to some extent. The second paper discusses the drug likeness based on Lipinski's rule, which provides a framework for evaluating the pharmacokinetic properties of a molecule . Additionally, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule were calculated, suggesting its potential as a pharmacologically active compound. The binding energy obtained from molecular docking studies indicates a strong interaction with the SARS-CoV-2 protease, which is a measure of the compound's potential antiviral activity .

Applications De Recherche Scientifique

Anticancer Effects

The modification of related compounds, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrated significant anticancer effects. This study showed that replacing the acetamide group with an alkylurea moiety in these compounds resulted in potent antiproliferative activities against various human cancer cell lines. Additionally, these modified compounds showed reduced acute oral toxicity and effectively inhibited tumor growth in a mice model, suggesting their potential as anticancer agents with low toxicity (Wang et al., 2015).

Radiopharmaceutical Applications

Another study focused on a related compound, DPA-714, a selective ligand of the translocator protein (18 kDa), which included a fluorine atom in its structure for labeling with fluorine-18. This enabled in vivo imaging using positron emission tomography, indicating the potential use of similar compounds in diagnostic imaging and therapeutic applications (Dollé et al., 2008).

Antiasthma Agents

Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which share a similar structure, have been found active as mediator release inhibitors, suggesting their potential use as antiasthma agents. The study synthesized and evaluated various derivatives for their pharmacological and toxicological profiles (Medwid et al., 1990).

Pharmacological Probes

Derivatives such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, similar to the compound , have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. This research could lead to the development of pharmacological probes for studying specific receptors (Kumar et al., 2011).

Antimicrobial Activity

A study synthesized derivatives of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide and screened them for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This indicates the potential antimicrobial properties of compounds with a similar structure (MahyavanshiJyotindra et al., 2011).

Antiviral Activity

The molecule 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, closely related to the queried compound, was investigated for its antiviral potency against SARS-CoV-2. This study highlights the potential application of such compounds in the treatment of viral infections, including COVID-19 (Mary et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It’s known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to induce apoptosis in cancer cells probably through the mitochondrial pathway accompanied with decrease of the mitochondrial membrane potential (mmp), activations of caspase-9/3, up-regulation of the expression of bax, bak and puma, as well as down-regulation of that of bcl-2 and mcl-1 .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have shown potent anticancer activity .

Propriétés

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O2S/c1-28-15-4-2-3-13(9-15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)14-7-5-12(20)6-8-14/h2-9,11H,10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVWLFWWGDNLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)

![2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018637.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B3018639.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)

![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)